C13H11Cl3N4OS

Chemical synthesis Medicinal chemistry Structural biology

C13H11Cl3N4OS (CAS 1010920-16-7; MW 377.68 g/mol) is the molecular formula for 2,3,3-trichloro-1-(4-thieno[2,3-d]pyrimidin-4-ylpiperazino)-2-propen-1-one, a research-grade chemical compound. It is classified as a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core fused with a piperazine moiety and substituted with a trichloropropenone group.

Molecular Formula C13H11Cl3N4OS
Molecular Weight 377.7 g/mol
Cat. No. B15173717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC13H11Cl3N4OS
Molecular FormulaC13H11Cl3N4OS
Molecular Weight377.7 g/mol
Structural Identifiers
SMILESCC1(CC2=C(CO1)SC3=C2C4=NC(=NN4C=N3)C(Cl)(Cl)Cl)C
InChIInChI=1S/C13H11Cl3N4OS/c1-12(2)3-6-7(4-21-12)22-10-8(6)9-18-11(13(14,15)16)19-20(9)5-17-10/h5H,3-4H2,1-2H3
InChIKeyIDOQFTCKGMSDJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C13H11Cl3N4OS for Research: Procurement-Specific Structural Profile of 2,3,3-Trichloro-1-(4-thieno[2,3-d]pyrimidin-4-ylpiperazino)-2-propen-1-one


C13H11Cl3N4OS (CAS 1010920-16-7; MW 377.68 g/mol) is the molecular formula for 2,3,3-trichloro-1-(4-thieno[2,3-d]pyrimidin-4-ylpiperazino)-2-propen-1-one, a research-grade chemical compound . It is classified as a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core fused with a piperazine moiety and substituted with a trichloropropenone group . This compound is commercially available from specialty chemical suppliers with a typical purity of 95% for research and development applications, not as a formulated end-use product .

Why Generic Analogs Cannot Substitute for C13H11Cl3N4OS: Procurement Risks in Piperazine-Functionalized Thienopyrimidine Research


C13H11Cl3N4OS cannot be generically substituted with other thieno[2,3-d]pyrimidine derivatives or alternative heterocyclic building blocks because its specific structural combination—a thienopyrimidine core, a piperazine linker, and a trichloropropenone electrophilic handle—is both chemically unique and functionally non-interchangeable [1]. The piperazine moiety serves as a critical bridging element that determines spatial orientation and potential target interactions, while the trichloropropenone group provides distinct reactivity not present in related compounds lacking this substitution pattern . Substituting with simpler thienopyrimidine derivatives (e.g., 4-(piperazin-1-yl)thieno[2,3-d]pyrimidine, CAS 373356-48-0) would eliminate the trichloropropenone functionality, fundamentally altering the compound‘s chemical behavior and any structure-dependent biological or physicochemical properties under investigation [2].

Quantitative Differentiation of C13H11Cl3N4OS: Procurement-Relevant Comparative Data Versus Structurally Related Compounds


C13H11Cl3N4OS Versus 4-(Piperazin-1-yl)thieno[2,3-d]pyrimidine: Structural Differentiation Confirmed by Molecular Weight and Substitution Pattern

C13H11Cl3N4OS is distinguished from the simpler piperazine-thienopyrimidine intermediate 4-(piperazin-1-yl)thieno[2,3-d]pyrimidine (CAS 373356-48-0) by the presence of the trichloropropenone functional group attached to the piperazine nitrogen . This substitution adds substantial molecular complexity and provides an electrophilic center absent in the unsubstituted intermediate. For researchers requiring this specific functional handle for downstream conjugation or structure-activity relationship studies, substitution with the intermediate would fundamentally alter experimental outcomes .

Chemical synthesis Medicinal chemistry Structural biology

C13H11Cl3N4OS Procurement Specification: Supplier-Verified Purity Benchmarks for Research Applications

Commercially available C13H11Cl3N4OS is supplied with a typical purity of 95% as verified by supplier Certificate of Analysis documentation . For procurement decisions, this establishes a baseline purity expectation. Researchers should verify that the specific lot meets their experimental purity requirements, as impurities may affect downstream applications. No alternative compound with identical CAS registry (1010920-16-7 or 648859-90-9) and structural identity exists; therefore purity comparisons are relevant only between different supplier lots or alternative synthesis batches .

Quality control Analytical chemistry Chemical procurement

C13H11Cl3N4OS Versus Commercial Triazolopyrimidine Herbicides: Chemotype Classification Distinction for Research Applications

C13H11Cl3N4OS belongs to the thieno[2,3-d]pyrimidine chemical class, which is structurally and mechanistically distinct from the triazolopyrimidine sulfonamide herbicides (e.g., cloransulam-methyl, diclosulam, flumetsulam) that dominate the ALS-inhibitor herbicide market [1]. Thienopyrimidine derivatives have been investigated as herbicides with potentially different weed spectrum and crop selectivity profiles compared to triazolopyrimidines, though no commercial thienopyrimidine herbicide is currently registered [2]. For researchers evaluating novel herbicide chemotypes, this structural distinction represents a fundamental differentiation point: C13H11Cl3N4OS provides access to a thienopyrimidine scaffold rather than the extensively studied triazolopyrimidine framework, offering a distinct chemical space for lead discovery programs .

Agrochemical discovery Herbicide research Chemotype classification

C13H11Cl3N4OS Research Application Scenarios: Where This Thienopyrimidine Derivative Provides Procurement Value


Medicinal Chemistry: Synthesis of Novel Piperazine-Containing Heterocyclic Libraries

C13H11Cl3N4OS serves as a building block for synthesizing diverse piperazine-containing heterocyclic compounds. The trichloropropenone group provides an electrophilic site for nucleophilic substitution or conjugate addition reactions, while the thieno[2,3-d]pyrimidine core contributes to molecular recognition in biological systems. For medicinal chemists exploring kinase inhibitors, GPCR ligands, or other target classes where piperazine-linked heterocycles are pharmacologically relevant, this compound offers a synthetically versatile entry point not available with simpler thienopyrimidine intermediates .

Agrochemical Discovery: Thienopyrimidine Scaffold Evaluation for Novel Herbicide Development

For agrochemical researchers investigating alternative herbicide chemotypes, C13H11Cl3N4OS provides access to the thieno[2,3-d]pyrimidine scaffold, which represents a structurally distinct class from commercial triazolopyrimidine sulfonamide herbicides . Patents describe thienopyrimidine derivatives as possessing herbicidal, insecticidal, and plant growth regulatory activities, though no member of this class has reached commercial registration to date [1]. This compound enables structure-activity relationship studies around the thienopyrimidine core and piperazine linker, potentially identifying leads with differential weed control spectra or resistance-breaking properties [2].

Chemical Biology: Electrophilic Probe Development Using the Trichloropropenone Moiety

The α,β-unsaturated trichloropropenone functional group in C13H11Cl3N4OS serves as a reactive electrophile capable of forming covalent bonds with nucleophilic amino acid residues (e.g., cysteine thiols) in proteins . This property makes the compound suitable as a precursor for developing covalent chemical probes for target identification, activity-based protein profiling, or irreversible inhibitor design. Researchers in chemical biology and drug discovery can leverage this electrophilic handle for bioconjugation or target engagement studies that would be impossible with non-electrophilic thienopyrimidine analogs [1].

Academic Research: Structure-Activity Relationship Studies of Heterocyclic Compounds

C13H11Cl3N4OS provides a well-defined chemical structure for academic laboratories conducting fundamental research on heterocyclic chemistry, molecular recognition, or biological activity screening. With CAS registry 1010920-16-7 and supplier-verified purity specifications, this compound offers a traceable, reproducible research material for SAR studies. Procurement of this specific compound, rather than a generic alternative, ensures experimental consistency and enables cross-study comparability of results involving this thienopyrimidine derivative .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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